molecular formula C16H15FN2O2S B5435889 2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide

2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B5435889
M. Wt: 318.4 g/mol
InChI Key: FXEQGBUOKALJNF-UHFFFAOYSA-N
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Description

2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide is an organic compound with a complex structure that includes a fluorobenzyl group, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with chloroacetyl chloride to yield this compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(4-Fluorobenzyl)sulfanyl]acetyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and binding affinity, while the sulfanyl group provides versatility in chemical reactions .

Properties

IUPAC Name

2-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-12-7-5-11(6-8-12)9-22-10-15(20)19-14-4-2-1-3-13(14)16(18)21/h1-8H,9-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEQGBUOKALJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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